molecular formula C19H17N3O5S2 B2675924 4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 950319-73-0

4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2675924
CAS No.: 950319-73-0
M. Wt: 431.48
InChI Key: LKJRTJJOVJQKDQ-UHFFFAOYSA-N
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Description

4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the acetyl and methanesulfonyl groups. The synthetic route may involve the use of reagents such as sulfonyl chlorides, acetylating agents, and pyridazine derivatives. Reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. .

Scientific Research Applications

4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or it may interfere with cancer cell signaling pathways, resulting in anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can be compared with other similar compounds, such as:

    4-acetyl-N-(6-methoxypyridin-3-yl)benzene-1-sulfonamide: This compound has a methoxypyridine group instead of a methanesulfonylpyridazine group, which may result in different biological activities and chemical reactivity.

    N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]: This compound contains an indole moiety, which may confer different pharmacological properties compared to the pyridazine-containing compound. The uniqueness of this compound lies in its specific structural features, which may result in distinct biological activities and applications.

Properties

IUPAC Name

4-acetyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-13(23)14-6-8-17(9-7-14)29(26,27)22-16-5-3-4-15(12-16)18-10-11-19(21-20-18)28(2,24)25/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJRTJJOVJQKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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